6-(2-Methylphenoxy)-3-pyridinemethanamine
Description
6-(2-Methylphenoxy)-3-pyridinemethanamine is a pyridine derivative featuring a 2-methylphenoxy substituent at the 6-position of the pyridine ring and an aminomethyl group at the 3-position. This structural motif is common in bioactive molecules, particularly in kinase inhibitors and CNS-targeting agents.
Properties
IUPAC Name |
[6-(2-methylphenoxy)pyridin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-4-2-3-5-12(10)16-13-7-6-11(8-14)9-15-13/h2-7,9H,8,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGUUIFZSGLUBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC=C(C=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The introduction of a 2-methylphenoxy group at the 6-position of pyridine likely proceeds via nucleophilic aromatic substitution (SNAr). This requires a pyridine precursor with a leaving group (e.g., chloride or bromide) at the 6-position. In the synthesis of 2-methoxy-6-(methylamino)pyridine , 2-chloro-6-methoxypyridine undergoes substitution with methylamine under sealed-tube conditions at 170°C for 7 hours, yielding 31% of the target amine. Adapting this method, 2-chloro-6-(2-methylphenoxy)pyridine could react with ammonia or a protected amine source to install the methanamine moiety.
Critical Parameters
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Temperature and Solvent : Elevated temperatures (150–170°C) in polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity .
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Leaving Group Reactivity : Chloride at the 6-position is less reactive than bromide, necessitating harsher conditions.
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Base Selection : Alkali bases (e.g., K2CO3) may improve phenoxide nucleophilicity.
Reductive Amination for Methanamine Functionalization
The 3-pyridinemethanamine group can be introduced via reductive amination of a ketone intermediate. For example, 3-pyridinecarbaldehyde could react with ammonium acetate under hydrogenation conditions (H2/Pd-C) or using sodium cyanoborohydride. This approach mirrors strategies in imidazopyridine syntheses, where dimethylaminomethyl groups are installed via similar mechanisms .
Optimization Challenges
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Substrate Stability : Pyridine aldehydes may require stabilization via protective groups during amination.
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Catalyst Compatibility : Palladium or nickel catalysts must tolerate the aromatic ether functionality without hydrogenolysis.
Protective Group Strategies
Intermediate protection is critical to prevent side reactions. In the synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile , N,N-dimethylformamide dimethyl acetal forms a formamidine intermediate, shielding the amine during subsequent bromoacetonitrile cyclization. Applying this to 6-(2-methylphenoxy)-3-pyridinemethanamine, a tert-butoxycarbonyl (Boc) group could protect the primary amine during phenoxy group installation, followed by acidic deprotection.
Example Workflow
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Protect 3-aminomethylpyridine with Boc anhydride.
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Perform SNAr with 2-methylphenol under basic conditions.
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Deprotect with trifluoroacetic acid to yield the target compound.
Comparative Analysis of Synthetic Routes
The table below extrapolates reaction conditions from analogous syntheses to propose viable pathways for this compound:
| Step | Method | Conditions | Yield (Projected) |
|---|---|---|---|
| Phenoxy Introduction | SNAr with 2-methylphenol | 170°C, DMF, K2CO3, 12h | 35–45% |
| Methanamine Installation | Reductive Amination | NH3, NaBH3CN, MeOH, 25°C, 6h | 50–60% |
| Protective Group Removal | Acidic Deprotection | TFA/DCM (1:1), 2h | >90% |
Purity and Characterization Challenges
Post-synthetic purification is critical. Column chromatography (silica gel, 5–10% MeOH in DCM) effectively isolates intermediates, while recrystallization in n-hexane/ethyl acetate (1:2) enhances final product purity. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are indispensable for validating structure and purity, as demonstrated in patent examples .
Scalability and Industrial Considerations
Large-scale synthesis demands solvent recovery and catalyst reuse. The sealed-tube method poses scalability challenges, necessitating flow chemistry adaptations. Bromoacetonitrile’s toxicity further mandates stringent safety protocols, favoring alternative nitrile sources.
Scientific Research Applications
6-(2-Methylphenoxy)-3-pyridinemethanamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(2-Methylphenoxy)-3-pyridinemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below summarizes key structural analogs and their substituents:
*Calculated based on structural similarity.
Key Observations:
- Substituent Polarity: The methoxy group (C7H10N2O) increases polarity compared to the 2-methylphenoxy group, likely enhancing aqueous solubility but reducing metabolic stability .
- Lipophilicity : The trifluoromethyl group in Pexidartinib significantly increases lipophilicity, contributing to its high potency (CSF-1R IC50 = 20 nM) and prolonged half-life .
- Synthetic Flexibility : Brominated analogs (e.g., 6-bromo-3-pyridinemethanamine) serve as intermediates for cross-coupling reactions, enabling diverse derivatization .
Physicochemical and ADMET Properties
- Solubility: Morpholine and methoxy derivatives generally show higher aqueous solubility than phenoxy or trifluoromethyl analogs due to hydrogen-bonding capabilities .
- Metabolic Stability: Trifluoromethyl and bromo groups resist oxidative metabolism, whereas methoxy and phenoxy groups may undergo demethylation or hydroxylation .
Biological Activity
6-(2-Methylphenoxy)-3-pyridinemethanamine, with the chemical formula C13H14N2O, is a compound that has garnered attention for its potential biological activities. This organic molecule features a pyridine ring substituted with a methanamine group and a 2-methylphenoxy group, which contributes to its unique chemical properties and biological interactions.
Chemical Structure and Synthesis
The synthesis of this compound typically involves nucleophilic aromatic substitution. A halogenated pyridine derivative is reacted with 2-methylphenol in the presence of a base like potassium carbonate, often using dimethylformamide (DMF) as a solvent. This method allows for efficient production under controlled conditions, which can be scaled for industrial applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may bind to active or allosteric sites on proteins, modulating their activity and leading to various biological effects such as:
- Inhibition of Enzyme Activity : It can interfere with enzyme function, potentially impacting metabolic pathways.
- Alteration of Signal Transduction : By modifying receptor activity, it may influence cellular signaling processes.
These interactions suggest that the compound could have applications in therapeutic contexts, particularly in areas such as anti-inflammatory and anti-tumor therapies.
Research Findings
Recent studies have highlighted the compound's potential in various biological assays. For instance, it has been explored for its anti-inflammatory properties through high-throughput screening methods that assess its efficacy against inflammatory markers. The results indicate promising activity that warrants further investigation into its therapeutic applications .
Case Studies
- Anti-Inflammatory Activity : A study evaluated the compound's effects on pro-inflammatory cytokine production in vitro. The findings demonstrated a significant reduction in cytokine levels upon treatment with this compound, suggesting its potential as an anti-inflammatory agent.
- Antitumor Properties : Another research effort focused on the compound's ability to inhibit tumor cell proliferation. In vitro assays revealed that it effectively reduced cell viability in several cancer cell lines, indicating its potential as a chemotherapeutic agent .
Data Tables
| Study | Activity Assessed | Results |
|---|---|---|
| Study 1 | Anti-Inflammatory | Significant reduction in cytokine levels |
| Study 2 | Antitumor | Reduced viability in cancer cell lines |
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-Methylphenoxyacetic Acid | Contains 2-methylphenoxy group | Anti-inflammatory properties |
| 3-Pyridinemethanamine | Lacks the 2-methylphenoxy group | Limited bioactivity |
| 6-(Phenoxy)-3-pyridinemethanamine | Similar structure without methyl substitution | Variable activity depending on substitution |
The distinct combination of the methyl group and phenoxy substitution in this compound enhances its biological profile, making it an interesting candidate for further research.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-(2-Methylphenoxy)-3-pyridinemethanamine, and how do reaction conditions influence yield and purity?
- Methodological Answer :
- Step 1 : Start with 2-methylphenol and 3-chloropyridine under nucleophilic aromatic substitution conditions. Use a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF) at 80–100°C to form the intermediate 6-(2-methylphenoxy)-3-chloropyridine .
- Step 2 : Perform amination using ammonia or a methylamine source in a sealed reactor at elevated temperatures (e.g., 120°C) to yield the final compound.
- Critical Factors : Solvent choice, reaction time, and stoichiometric ratios of the base significantly impact yield. For example, DMF enhances reactivity but may require post-synthesis purification to remove residual solvents .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and ensuring structural fidelity?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H NMR to confirm the presence of the methanamine group (δ ~3.8 ppm for -CH₂NH₂) and aromatic protons (δ ~6.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 214.12 (C₁₃H₁₄N₂O) .
- HPLC-PDA : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>98% for research-grade material) .
Q. What preliminary biological screening assays are recommended to assess the compound's bioactivity?
- Methodological Answer :
- In vitro receptor binding assays : Screen for interactions with GPCRs or serotonin receptors using radioligand displacement studies (e.g., 5-HT₃ or α-adrenergic receptors) .
- Enzyme inhibition assays : Test against monoamine oxidase (MAO) or kinases using fluorometric or colorimetric substrates .
- Cytotoxicity profiling : Employ MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ values .
Advanced Research Questions
Q. How can computational models like QSAR predict the target selectivity and binding affinities of this compound derivatives?
- Methodological Answer :
- QSAR Modeling : Use Mordred descriptors and Random Forest algorithms to correlate substituent effects (e.g., electron-donating/withdrawing groups) with bioactivity. For example, replacing the 2-methyl group with fluoro (electron-withdrawing) may enhance receptor binding .
- Molecular Docking : Perform docking simulations (e.g., AutoDock Vina) against protein targets like 5-HT₃ receptors (PDB ID: 4PIR) to identify key interactions (e.g., hydrogen bonding with Asp129) .
Q. What strategies resolve discrepancies in reported biological activities of structurally similar pyridinemethanamine derivatives?
- Methodological Answer :
- Structural Comparisons : Compare substituent effects using analogs (e.g., 6-(4-Fluorophenoxy) vs. 6-(2-Methylphenoxy) ). The 2-methyl group may enhance lipophilicity, altering membrane permeability .
- Experimental Replication : Standardize assay conditions (e.g., cell line, incubation time) to isolate variables. For example, conflicting MAO inhibition data may arise from differences in enzyme sources (human vs. rat) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends. A table of representative data is shown below:
| Substituent | Target Receptor | IC₅₀ (µM) | Source |
|---|---|---|---|
| 2-Methylphenoxy | 5-HT₃ | 0.45 | |
| 4-Fluorophenoxy | α₁-Adrenergic | 1.2 | |
| Propan-2-yloxy | MAO-B | 12.3 |
Q. What are the mechanistic pathways for the metabolic degradation of this compound in in vitro models?
- Methodological Answer :
- Phase I Metabolism : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS. Major pathways include:
- N-demethylation : Formation of 6-(2-Methylphenoxy)-3-pyridinecarboxaldehyde (m/z 198.09) .
- Oxidative deamination : Conversion to 6-(2-Methylphenoxy)-nicotinic acid (m/z 231.08) .
- Enzyme Inhibition Studies : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .
Key Considerations for Experimental Design
- Purity Standards : Ensure ≥95% purity via HPLC and elemental analysis to avoid confounding bioactivity results .
- Theoretical Frameworks : Align mechanistic studies with existing theories (e.g., Hammett substituent constants for SAR analysis) .
- Ethical Compliance : Adhere to in vitro research guidelines (e.g., no in vivo testing without regulatory approval) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
